

best practices for data management in Vishnu

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Compound of Interest		
Compound Name:	Vishnu	
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Welcome to the **Vishnu** Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure best practices in data management throughout their experimental workflows.

Frequently Asked Questions (FAQs) Data Integrity and Security

Q1: How does **Vishnu** ensure the integrity of our research data?

A1: Vishnu employs the ALCOA+ framework to maintain data integrity. This ensures all data is:

- Attributable: Every data point is traceable to the user and instrument that generated it.
- Legible: Data is recorded clearly and is permanently stored.
- Contemporaneous: Data is recorded as it is generated.
- Original: The first-recorded data is preserved in its unaltered state.
- Accurate: Data entries are free from errors and reflect the true observation.[1]
- + Complete, Consistent, Enduring, and Available.

All actions within the platform, from data entry to analysis, are recorded in an un-editable audit trail, providing full traceability.[2]

Q2: What are the best practices for user permissions and access control in **Vishnu**?



A2: To safeguard sensitive information, **Vishnu** uses a role-based access control system. Best practices include:

- Principle of Least Privilege: Assign users the minimum level of access required to perform their duties.
- Role Definition: Clearly define roles (e.g., Lab Technician, Study Director, QA) with specific permissions.
- Regular Audits: Periodically review user access logs to ensure compliance and detect unauthorized activity.
- Data Segregation: Use project-based permissions to ensure users can only access data relevant to their specific studies.

Data Handling and Versioning

Q3: How should I manage different versions of a dataset within a study?

A3: Proper version control is critical to prevent data loss and ensure reproducibility.[3] In **Vishnu**:

- Never Overwrite Raw Data: Always save raw, unprocessed data in a designated, secure location.[3] Processed data should be saved as a new version.
- Use **Vishnu**'s Versioning Feature: When you modify a dataset (e.g., normalization, outlier removal), use the "Save as New Version" function. This automatically links the new version to the original and documents all changes.
- Descriptive Naming: Use a clear and consistent naming convention for files and versions, including dates, version numbers, and a brief description of the changes.[4]

Q4: What is the best way to import large datasets from different instruments?

A4: Handling data from various sources can be challenging.[5][6] For best results:

• Use Standardized Templates: Utilize **Vishnu**'s pre-configured templates for common instruments and assay types. This harmonizes data structures upon import.



- Validate After Import: After uploading, perform a validation check. Vishnu's validation tool flags common errors like missing values, incorrect data types, or duplicates.[1]
- Document the Source: Use the metadata fields to document the instrument, operator, and conditions for each imported dataset.

Troubleshooting Guides Guide 1: Resolving Data Import Failures

Issue: Your file fails to upload or displays errors after import.

This is a common issue that can arise from formatting inconsistencies or configuration problems.[7][8] Follow these steps to diagnose and resolve the problem.



Step	Action	Common Causes
1	Check File Format & Naming	Ensure the file is in a supported format (e.g., .csv, .xlsx, .txt). Verify the file name contains no special characters.
2	Verify Data Structure	Compare your file against the Vishnu-provided template. Check for missing headers, extra columns, or incorrect column order.
3	Inspect Data for Errors	Look for common data errors such as mixed data types in a single column (e.g., text in a numeric field), inconsistent date formats, or non-numeric characters in numeric fields.[8]
4	Review System Logs	Navigate to the "Import History" section in Vishnu. The error log will provide a specific reason for the failure (e.g., "Error in row 15: value 'N/A' is not a valid number").
5	Perform a Test Import	Try importing a small subset of the data (e.g., the first 10 rows) to isolate the problematic entries.

Guide 2: Correcting Data Discrepancies in a Locked Dataset

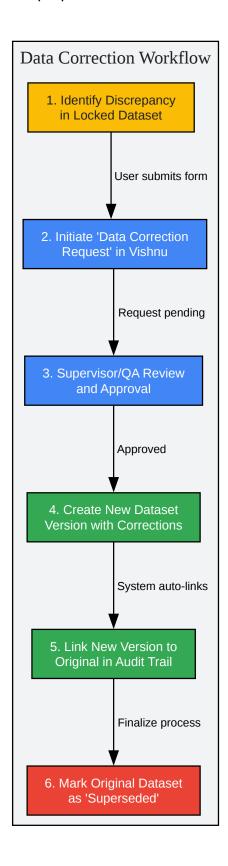
Issue: An error is discovered in a dataset that has already been "locked" for reporting.

Data integrity protocols require that locked records cannot be altered directly. However, corrections can be made through a documented process.



Data Correction Workflow

The following diagram illustrates the proper workflow for correcting a locked dataset in Vishnu.





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Caption: Workflow for correcting locked scientific data.

Experimental Protocols & Data Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the standardized steps for performing a sandwich ELISA to quantify a target analyte.

- Coating: Coat a 96-well plate with capture antibody (1-10 μ g/mL in coating buffer). Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 μL of wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block non-specific binding sites by adding 200 μL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
- Sample Incubation: Add 100 μ L of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat step 2.
- Detection: Add 100 μL of detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.
- Washing: Repeat step 2.
- Substrate Addition: Add 100 μ L of substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 μL of stop solution (e.g., 2N H₂SO₄).
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Dose-Response Analysis



The following table summarizes the results of a dose-response experiment for two compounds. Clear, structured tables are essential for comparing quantitative data and ensuring adherence to reporting guidelines.[9][10]

Compound	Concentration (nM)	Response (Mean)	Std. Deviation	N
Compound A	0.1	0.05	0.01	3
1	0.23	0.04	3	
10	0.78	0.09	3	
100	0.95	0.06	3	-
1000	0.98	0.05	3	
Compound B	0.1	0.02	0.01	3
1	0.11	0.03	3	
10	0.45	0.07	3	
100	0.62	0.08	3	_
1000	0.65	0.06	3	_

Visualizations

Data Management Lifecycle

This diagram illustrates the flow of data from collection to archival within a regulated research environment, as managed by **Vishnu**. A formal data management plan is a critical document outlining this process.[11][12][13]





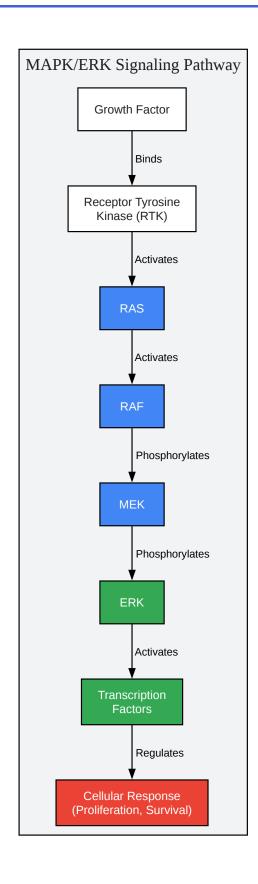
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Caption: End-to-end research data management workflow.

Signaling Pathway Example: MAPK/ERK Pathway

Diagrams are crucial for visualizing complex biological relationships. The following DOT script generates a simplified diagram of the MAPK/ERK signaling pathway.





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Caption: A simplified diagram of the MAPK/ERK pathway.



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